

# SR-3029 Target Validation in Triple-Negative Breast Cancer: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical validation of **SR-3029** as a therapeutic agent for triple-negative breast cancer (TNBC). **SR-3029** is a potent and selective dual inhibitor of Casein Kinase  $1\delta$  (CK1 $\delta$ ) and Casein Kinase  $1\epsilon$  (CK1 $\epsilon$ ), with a promising antitumor profile in TNBC models characterized by CK1 $\delta$  overexpression.

## **Core Target and Mechanism of Action**

**SR-3029** is an ATP-competitive inhibitor of CK1 $\delta$  and CK1 $\epsilon$ .[1] In the context of triple-negative breast cancer, its primary mechanism of action involves the disruption of the Wnt/ $\beta$ -catenin signaling pathway.[2][3] A subset of TNBC tumors exhibits amplification and/or overexpression of CSNK1D, the gene encoding CK1 $\delta$ .[3] In these "CK1 $\delta$ -high" cancers, the kinase acts as a critical driver of Wnt/ $\beta$ -catenin signaling.[2]

**SR-3029**'s inhibition of CK1 $\delta$  leads to a reduction in the active, unphosphorylated form of  $\beta$ -catenin.[2] This prevents the nuclear accumulation of  $\beta$ -catenin and subsequently inhibits the transcriptional activity of the  $\beta$ -catenin/T-cell factor (TCF) complex.[2] The downstream effect is the repression of key Wnt target genes involved in cell proliferation and survival, such as CCND1 (encoding Cyclin D1), MYC, and CD44.[2] This targeted disruption of a key oncogenic pathway ultimately triggers apoptosis and inhibits tumor growth in preclinical TNBC models.[2] [4]



## **Quantitative Efficacy Data**

The preclinical efficacy of **SR-3029** has been demonstrated through both in vitro and in vivo studies. Below is a summary of key quantitative data.

In Vitro Potency and Selectivity

Parameter	Target/Cell Line	Value	Reference
IC50	CK1δ	44 nM	[1][5]
CK1ɛ	260 nM	[1][5]	
CDK4/cyclin D1	576 nM	[1]	_
CDK4/cyclin D3	368 nM	[1]	_
CDK6/cyclin D1	428 nM	[1]	_
CDK6/cyclin D3	427 nM	[1]	_
FLT3	3000 nM	[1]	
Kı	CK1δ/CK1ε	97 nM	[1]
EC50	MDA-MB-231 (TNBC)	5-70 nM	[2]
MDA-MB-436 (TNBC)	5-70 nM	[2]	
MDA-MB-468 (TNBC)	5-70 nM	[2]	_
A375 (Melanoma)	86 nM	[1]	_

## **In Vivo Anti-Tumor Activity**

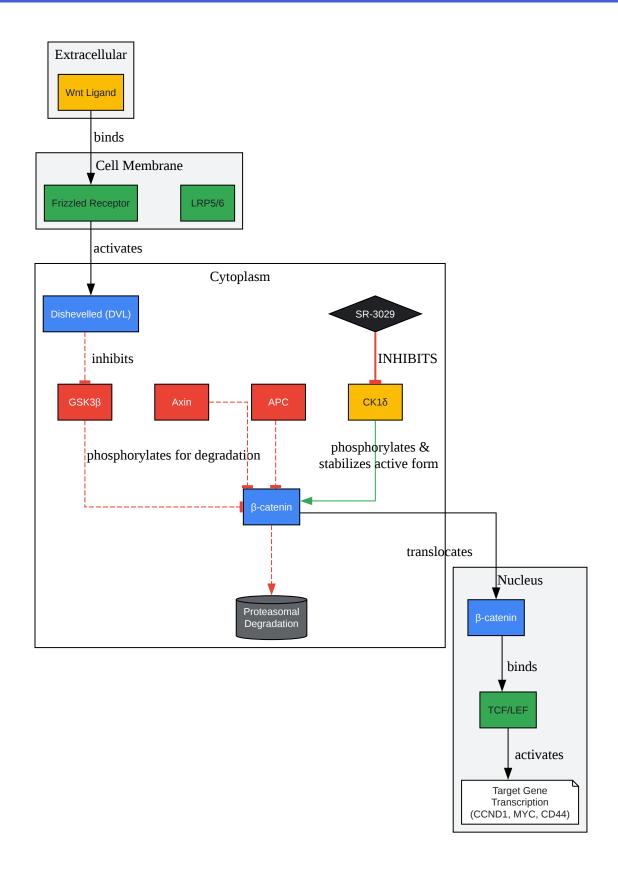


Model Type	Cell Line/PDX Model	Treatment Regimen	Outcome	Reference
Orthotopic Xenograft	MDA-MB-231 (TNBC)	20 mg/kg daily i.p.	Marked impairment of tumor growth	[1][2]
Orthotopic Xenograft	MDA-MB-468 (TNBC)	20 mg/kg daily i.p.	Marked inhibition of tumor growth, tumor regression, increased lifespan	[1][2]
Orthotopic Xenograft	SKBR3 (HER2+)	20 mg/kg daily i.p.	Marked inhibition of tumor growth	[2]
Orthotopic Xenograft	BT474 (HER2+)	20 mg/kg daily i.p.	Marked inhibition of tumor growth	[1][2]
Patient-Derived Xenograft (PDX)	BMC-4013 (TNBC)	20 mg/kg daily i.p.	Significant inhibition of tumor growth, induction of apoptosis	[2]

## **Signaling Pathway and Drug Mechanism**

The following diagram illustrates the Wnt/ $\beta$ -catenin signaling pathway and the mechanism of action for **SR-3029** in CK1 $\delta$ -overexpressing TNBC cells.









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